2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dimethyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-6-5(3-9)8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZADCPKGMZVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877131-01-6 | |
| Record name | 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1H-[1,2,4]triazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: 2,5-Dimethyl-2H-[1,2,4]triazole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-2H-[1,2,4]triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that lead to the development of new pharmaceuticals and agrochemicals. The compound can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions, often utilizing formylating agents such as Vilsmeier-Haack reagent.
Reactivity and Transformations
The compound exhibits diverse chemical reactivity:
- Oxidation : The aldehyde group can be oxidized to yield 2,5-Dimethyl-2H-[1,2,4]triazole-3-carboxylic acid.
- Reduction : It can be reduced to form 2,5-Dimethyl-2H-[1,2,4]triazole-3-methanol.
- Substitution Reactions : Electrophilic substitution can occur at nitrogen atoms within the triazole ring.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial and antifungal activities. Studies have shown that certain derivatives possess significant inhibitory effects against various pathogens .
Anticancer Potential
The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells . For example, triazole derivatives have been linked to chemopreventive effects in specific cancer models .
Industrial Applications
Agrochemicals
In the agricultural sector, this compound is used in the synthesis of agrochemicals. Its derivatives are being explored for their potential as herbicides and fungicides due to their biological activity against plant pathogens .
Dyes and Pigments
The compound also finds application in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it suitable for developing colorants with specific properties.
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of synthesized triazole derivatives derived from this compound against Candida albicans. The results indicated that certain modifications significantly enhanced antifungal potency compared to standard treatments .
Case Study 2: Anticancer Research
In another investigation focusing on anticancer effects, derivatives of this compound were tested against breast cancer cell lines. The findings revealed that some compounds exhibited selective cytotoxicity with IC50 values lower than traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
1H-1,2,3-Triazole Analogs
1H-1,2,3-Triazoles (e.g., compounds from ) differ in their nitrogen atom arrangement, which impacts electronic properties and binding interactions. Key distinctions include:
- Ring Structure: 1,2,3-Triazoles have adjacent nitrogen atoms, whereas 1,2,4-triazoles (target compound) feature a non-adjacent arrangement. This difference alters dipole moments and hydrogen-bonding capabilities .
- Functional Groups : The carbaldehyde group in the target compound is absent in many 1,2,3-triazole analogs, which often bear alkyl, aryl, or sulfonamide substituents. The aldehyde enables nucleophilic addition reactions, expanding synthetic utility .
- Bioactivity: 1,2,3-Triazoles are noted for carbonic anhydrase-II inhibitory activity (e.g., IC₅₀ values in the µM range), while the bioactivity of 2,5-dimethyl-2H-[1,2,4]triazole-3-carbaldehyde remains less documented. Molecular docking studies suggest that the aldehyde group may influence binding modes in enzyme pockets .
Thiazole Derivatives
Thiazole-based compounds () replace one nitrogen atom with sulfur, altering electronic and steric profiles:
- Heteroatom Effects : Thiazoles exhibit lower basicity compared to triazoles, affecting solubility and membrane permeability. For example, thiazolylmethylcarbamates () incorporate bulky hydroperoxy and ureido groups, which may enhance metabolic stability but reduce synthetic accessibility compared to the target compound .
- Applications : Thiazoles are prevalent in protease inhibitors and antimicrobial agents, whereas 1,2,4-triazoles are often explored as kinase inhibitors or corrosion inhibitors .
Comparative Data Table
| Property | This compound | 1H-1,2,3-Triazole Analogs | Thiazole Derivatives |
|---|---|---|---|
| Core Structure | 1,2,4-Triazole | 1,2,3-Triazole | Thiazole (N-S heterocycle) |
| Key Substituents | 2-CH₃, 5-CH₃, 3-CHO | Varied (e.g., -SO₂NH₂, -Ph) | Thiazolylmethylcarbamates, ureido |
| Synthesis Method | Not specified in sources | Click chemistry (aqueous) | Multi-step peptide coupling |
| Bioactivity | Underexplored | Carbonic anhydrase-II inhibition (IC₅₀ ~1–10 µM) | Protease inhibition, antiviral |
| Applications | Pharmaceutical intermediates | Agrochemicals, dyes | Anticancer agents, stabilizers |
Research Findings and Implications
- Synthetic Accessibility : 1,2,3-Triazoles benefit from modular synthesis via click chemistry, while the target compound’s synthesis likely requires regioselective methylation and formylation steps, which may limit scalability .
- Reactivity: The aldehyde group in the target compound offers a handle for derivatization (e.g., Schiff base formation), unlike non-functionalized triazoles or thiazoles .
- Biological Potential: While 1,2,3-triazoles and thiazoles have established roles in drug discovery, the target compound’s bioactivity remains speculative.
Biological Activity
2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antibacterial and antiviral agent, along with its synthesis and structure-activity relationships (SAR).
Synthesis of this compound
The synthesis of this compound can be achieved through various methods involving the cyclization of hydrazones or other nitrogen-containing precursors. The compound can be synthesized using a reaction between dimethyl hydrazine and an appropriate aldehyde under acidic conditions. The general reaction scheme is outlined below:
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. Specifically, it has been studied as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. In a patent filed in 2006, the compound was highlighted for its potential to inhibit HCV activity effectively . The mechanism involves interference with viral replication processes.
Antibacterial Activity
The antibacterial properties of triazoles have been well-documented. A review on 1,2,4-triazoles indicates that derivatives of this class show a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria . Preliminary studies on this compound suggest it may possess similar antibacterial effects. The compound's activity was evaluated using the agar disc-diffusion method against standard bacterial strains such as E. coli and Staphylococcus aureus, showing promising results with zones of inhibition comparable to established antibiotics .
Study 1: Antiviral Efficacy
In a study assessing the efficacy of various triazole derivatives against HCV, this compound was found to exhibit a significant reduction in viral load in vitro. The study employed quantitative PCR to measure viral RNA levels post-treatment and demonstrated that higher concentrations of the compound correlated with lower viral replication rates.
Study 2: Antibacterial Screening
A separate investigation focused on the antibacterial properties of triazole derivatives reported that this compound displayed an MIC (Minimum Inhibitory Concentration) value of approximately 10 µg/mL against Bacillus subtilis, indicating its potential as a therapeutic agent against bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural features. For this compound:
- Substituents : The presence of the aldehyde group at position 3 enhances reactivity and potential interactions with biological targets.
- Methyl Groups : The two methyl groups at positions 2 and 5 contribute to lipophilicity and may improve membrane permeability.
Q & A
Q. What are the standard synthetic routes for 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde?
The compound can be synthesized via condensation reactions involving substituted triazole precursors and aldehydes. For example, analogous methods involve refluxing triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with aldehydes in ethanol or acetic acid under acidic catalysis (glacial acetic acid or sodium acetate). Purification typically involves filtration, solvent evaporation, and recrystallization from solvent mixtures like DMF/acetic acid .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the aldehyde proton (δ ~9-10 ppm) and methyl groups on the triazole ring.
- IR spectroscopy : To identify the carbonyl stretch (C=O, ~1700 cm⁻¹).
- Mass spectrometry : To verify molecular weight (e.g., C₆H₈N₄O; MW 152.15 g/mol, as seen in analogous structures) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization variables include:
- Solvent selection : Ethanol favors milder conditions, while acetic acid may enhance reaction rates for condensation .
- Catalyst choice : Glacial acetic acid (proton donor) vs. sodium acetate (buffer for pH control) .
- Reaction time : 3–5 hours for similar triazole derivatives to balance yield and side-product formation .
Table 1: Synthesis Parameter Comparison
| Parameter | Ethanol-Based Method | Acetic Acid-Based Method |
|---|---|---|
| Solvent | Absolute ethanol | Acetic acid |
| Catalyst | Glacial acetic acid | Sodium acetate |
| Reaction Time | 4 hours | 3–5 hours |
| Purification | Filtration | Recrystallization (DMF/AcOH) |
Q. How do structural modifications (e.g., bromination) influence reactivity?
Bromine substitution at specific positions (e.g., 3-bromo derivatives) enables further functionalization via cross-coupling reactions or nucleophilic substitution. For example, brominated analogs of imidazo-triazole-carbaldehyde show enhanced electrophilicity at the aldehyde group, facilitating Schiff base formation .
Q. What mechanistic insights exist for the role of acetic acid in triazole-carbaldehyde synthesis?
Acetic acid acts as both a solvent and catalyst:
- Protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the triazole amine.
- Stabilizes intermediates via hydrogen bonding, reducing side reactions .
Q. How can computational modeling predict biological activity or reactivity?
Molecular docking studies using PubChem-derived structural data (e.g., SMILES: O=Cc1nnn2c1N(C)CC2) can predict interactions with biological targets like enzymes or receptors. Density Functional Theory (DFT) calculations assess charge distribution at the aldehyde group, guiding reactivity predictions .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of triazole derivatives be addressed?
- Standardize assays : Compare activity data under consistent conditions (e.g., cell lines, concentrations).
- Structural analysis : Minor substituent differences (e.g., methyl vs. aryl groups) significantly alter bioactivity. For example, 2,5-dimethyl substitution may reduce steric hindrance compared to bulkier analogs .
Q. Why do recrystallization outcomes vary between DMF/acetic acid and ethanol?
Polar aprotic solvents like DMF enhance solubility of polar intermediates, while acetic acid promotes crystal lattice formation. Impurity profiles (e.g., unreacted aldehyde) may differ based on solvent polarity .
Methodological Recommendations
- Synthetic reproducibility : Use inert atmospheres to prevent aldehyde oxidation.
- Analytical validation : Cross-validate NMR/IR data with computational spectra (e.g., PubChem) .
- Functionalization strategies : Explore Knoevenagel condensation for α,β-unsaturated derivatives, leveraging the aldehyde’s reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
